molecular formula C11H18O2 B2513806 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 113492-50-5

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2513806
CAS No.: 113492-50-5
M. Wt: 182.263
InChI Key: CABJEJMGHHBBPW-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative with a norbornane core structure substituted with three methyl groups (two at position 3 and one at position 2) and a carboxylic acid functional group at position 2. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol (CAS: 76275-38-2) . The compound’s rigid bicyclic framework and steric hindrance from methyl groups influence its physicochemical properties and reactivity, making it relevant in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)7-4-5-8(6-7)11(10,3)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABJEJMGHHBBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113492-50-5
Record name 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols .

Scientific Research Applications

Synthesis and Industrial Production

The synthesis of 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, a cycloaddition between a conjugated diene and a dienophile. This reaction often requires elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may include large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography to achieve high purity levels.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as oxidation, reduction, and substitution. It is particularly useful in synthesizing pharmaceuticals and specialty chemicals.

Research indicates that this compound exhibits potential biological activities:

  • Anti-inflammatory Properties: Similar compounds have shown capabilities to modulate immune responses and inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Therapeutic Applications: It is being explored for its role as a precursor in drug development, particularly in pain management and other therapeutic areas due to its interactions with specific molecular targets.

Analytical Chemistry

As a reference compound in analytical chemistry, 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid can be employed for method development and validation in various analytical techniques.

Case Study 1: Anti-inflammatory Research

Studies have indicated that compounds structurally similar to 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid exhibit significant anti-inflammatory effects by inhibiting protein denaturation and protease activity. These findings highlight the compound's potential for developing anti-inflammatory drugs.

Case Study 2: Drug Development

In ongoing research exploring cannabinoid receptor antagonists, structural analogs of this compound have been investigated for their effectiveness in pain relief and inflammation management. This research underscores the importance of bicyclic compounds in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity. The bicyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogs

3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic Acid
  • Formula : C₁₀H₁₆O₂
  • Molecular Weight : 168.23 g/mol (CAS: 52557-98-9) .
  • Key Difference : Lacks the 2-methyl group, reducing steric hindrance at position 2. This structural simplification may enhance solubility and reactivity compared to the 2,3,3-trimethyl variant.
exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic Acid
  • CAS : 474-09-9 .
2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid
  • Formula: C₈H₁₃NO₂ (CAS: 20448-79-7) .
  • Key Difference: Substitution of the carboxylic acid with an amino group. This analog acts as a competitive inhibitor of the L-system neutral amino acid transporter at the blood-brain barrier, demonstrating higher affinity (Km = 0.30 µM for phenylalanine transport inhibition) .
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid
  • Functionality : The hydroxyl group replaces the methyl substituent, enabling oxidative decarboxylation reactions to form dicarboxylic derivatives .

Functional Derivatives

Ester Derivatives
  • exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Acrylate (CAS: 5888-33-5) : An ester derivative with applications in polymer chemistry.
  • 2-Propenoic Acid, 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester: Found in plant extracts (e.g., oil palm trunk) with a GC-MS abundance of 39.06% .
Amide Derivatives
  • 2-Chloro-N-(2,3,3-Trimethylbicyclo[2.2.1]hept-2-yl)acetamide (CAS: 105838-50-4) : Demonstrates the utility of the 2,3,3-trimethylnorbornane core in agrochemical or pharmaceutical intermediates.

Physicochemical Properties and Reactivity

Steric and Electronic Effects

  • Steric Hindrance : The 2,3,3-trimethyl substitution introduces significant steric bulk, reducing nucleophilic attack susceptibility at the carboxylic acid group compared to less substituted analogs like 3,3-dimethyl derivatives.
  • Solubility: Methyl groups likely decrease aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., 2-hydroxy or 2-amino derivatives) .

Industrial Uses

  • Fragrance and Flavoring : Ester derivatives (e.g., isobornyl propionate) are prevalent in cosmetics and food industries .
  • Polymer Chemistry : Acrylate esters derived from bicyclic cores serve as crosslinking agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature Application/Activity
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid C₁₁H₁₈O₂ 182.26 76275-38-2 High steric hindrance Organic synthesis intermediate
3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid C₁₀H₁₆O₂ 168.23 52557-98-9 Reduced steric bulk Pharmaceutical building block
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.20 20448-79-7 L-system transporter inhibition Blood-brain barrier studies
exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acrylate C₁₃H₁₈O₂ 206.28 5888-33-5 Ester functionality Polymer chemistry

Biological Activity

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid (CAS No. 113492-50-5) is a bicyclic compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Physical Properties:

  • Boiling Point: Approximately 273.9 °C (predicted)
  • Density: 1.045 g/cm³ (predicted)
  • pKa: 4.90 (predicted) .

Chemical Structure:
The compound features a bicyclic structure with three methyl groups and a carboxylic acid functional group, which is significant for its biological interactions.

The biological activity of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is largely attributed to its ability to interact with various biomolecular targets through hydrogen bonding and ionic interactions facilitated by its carboxylic acid group. The unique bicyclic structure may enhance its binding affinity and specificity for certain receptors or enzymes .

Anti-inflammatory Properties

Research indicates that compounds similar to 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid may exhibit anti-inflammatory effects by modulating immune responses and inhibiting pro-inflammatory cytokines. This potential was highlighted in studies assessing the compound's ability to inhibit protein denaturation and protease activity .

Therapeutic Applications

The compound is being explored for its therapeutic potential in various medical applications:

  • Pain Management: Its structural analogs have been investigated as cannabinoid receptor antagonists, suggesting possible uses in pain relief and inflammation management .
  • Drug Development: As a precursor in organic synthesis, it serves as a building block for developing novel therapeutic agents .

Case Studies

Case Study 1: Protein Interaction Studies
A study evaluated the interaction of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid with proteins involved in inflammatory pathways. The results demonstrated that the compound could effectively inhibit the activity of certain proteases, indicating its potential role as an anti-inflammatory agent .

Case Study 2: Molecular Docking Analysis
Molecular docking studies have suggested that this compound can bind effectively to cannabinoid receptors, particularly CB2 receptors, which are implicated in immune response modulation. This binding was associated with significant changes in receptor activity, suggesting a mechanism through which the compound may exert its biological effects .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiolStructurePotentially lower anti-inflammatory activity due to thiol group
1,2,3-Trimethylbicyclo[2.2.1]heptane-Less studied; lacks carboxylic acid functionality

Q & A

Q. What are the optimal synthetic routes for 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid, and how are intermediates characterized?

Synthesis typically involves multi-step organic reactions, such as cyclization or functional group modifications. For example, bicyclo[2.2.1]heptane derivatives are often synthesized via Diels-Alder reactions or oxidative decarboxylation . Key intermediates can be characterized using:

  • IR spectroscopy to confirm carbonyl or hydroxyl groups.
  • 1H/13C NMR to resolve bicyclic frameworks and substituents .
  • X-ray crystallography for absolute stereochemical confirmation .

Q. Reagents and Conditions Table

StepReagents/ConditionsPurpose
CyclizationDiels-Alder catalysts (e.g., Lewis acids)Bicyclic framework formation
OxidationKMnO₄, CrO₃Carboxylic acid generation
ReductionLiAlH₄, NaBH₄Functional group modulation

Q. How is the stereochemical configuration of 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid confirmed experimentally?

Stereochemical analysis involves:

  • Chiral chromatography (e.g., HPLC with chiral columns) to separate enantiomers .
  • Optical rotation measurements to compare observed values with literature data .
  • NOESY NMR to determine spatial proximity of substituents on the bicyclic scaffold .

Advanced Research Questions

Q. What are the mechanistic implications of substituent positioning on the bicyclo[2.2.1]heptane scaffold in chemical reactions?

The rigid bicyclic framework imposes steric constraints, directing reactivity. For example:

  • 3,3-Dimethyl groups hinder nucleophilic attack at the bridgehead, favoring exo-product formation .
  • Carboxylic acid groups participate in hydrogen bonding, influencing reaction kinetics in cycloadditions .
    Studies using isotopic labeling (e.g., ²H or ¹³C) can track regioselectivity in derivatization reactions .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

  • Density Functional Theory (DFT) predicts electronic properties (e.g., charge distribution) to optimize interactions with biological targets .
  • Molecular docking identifies binding affinities for enzymes like cyclooxygenase (COX) or proteases .
    Example workflow:

Generate 3D conformers of the bicyclic core.

Screen against target protein libraries (e.g., PDB).

Validate top candidates via in vitro assays.

Q. What analytical techniques resolve contradictions in reported biological activities of bicyclo[2.2.1]heptane derivatives?

Discrepancies in bioactivity data may arise from:

  • Impurity profiles : Use LC-MS to verify compound purity (>95%) .
  • Stereochemical variability : Compare enantiomer-specific activity using chiral separations .
  • Assay conditions : Standardize protocols (e.g., pH, temperature) to minimize variability .

Case Study : A Cr(III) complex of a related bicycloheptane carboxylic acid showed antibacterial activity against E. coli (MIC = 12.5 µg/mL), but reproducibility required strict control of metal-ligand stoichiometry .

Q. How can oxidative decarboxylation be leveraged to quantify 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid in complex matrices?

Oxidative decarboxylation with NaOCl or H₂O₂ converts the carboxylic acid to CO₂, which is quantified via:

  • Gas chromatography (GC) for volatile byproducts .
  • Titrimetry to measure HCl released during reaction .
    Calibration curves using pure standards ensure accuracy in biological or environmental samples.

Q. Data Contradiction Analysis Table

IssueResolution MethodEvidence Source
Variable bioactivityChiral HPLC + enantiomer-specific assays
Conflicting melting pointsDSC thermal analysis
Synthetic yield disparitiesReaction monitoring via in-situ FTIR

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